N-[2-(1,3-dihydro-2H-benzimidazol-2-ylideneamino)-2-oxoethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Overview
Description
N-[2-(1,3-dihydro-2H-benzimidazol-2-ylideneamino)-2-oxoethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a complex organic compound that features a benzimidazole core. Benzimidazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, materials science, and industrial chemistry .
Preparation Methods
The synthesis of N-[2-(1,3-dihydro-2H-benzimidazol-2-ylideneamino)-2-oxoethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves multiple steps. One common method is the cyclocarbonylation of 1,2-diaminobenzenes, which can be achieved using reagents such as 1,1’-carbonyldiimidazole, phosgene, or triphosgene . The reaction conditions typically require high temperatures and inert atmospheres to ensure the stability of the intermediates and the final product. Industrial production methods often involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to maximize yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of benzimidazolone derivatives, while nucleophilic substitution can introduce various functional groups onto the benzimidazole core .
Scientific Research Applications
N-[2-(1,3-dihydro-2H-benzimidazol-2-ylideneamino)-2-oxoethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its potential as an antibacterial, antifungal, and antidiabetic agent . In medicine, it is being investigated for its role as a histamine H3-receptor antagonist and its ability to inhibit tubulin polymerization . In industry, it is used in the fabrication of organic thin film transistors, polymeric solar cells, and organic light-emitting diodes .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, as a histamine H3-receptor antagonist, it binds to the H3 receptor and inhibits its activity, which can modulate neurotransmitter release in the central nervous system . Additionally, its ability to inhibit tubulin polymerization involves binding to tubulin, preventing its assembly into microtubules, which is crucial for cell division and intracellular transport .
Comparison with Similar Compounds
Compared to other benzimidazole derivatives, N-[2-(1,3-dihydro-2H-benzimidazol-2-ylideneamino)-2-oxoethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide exhibits unique properties due to the presence of the benzodioxine moiety. Similar compounds include 1,3-dihydro-2H-benzimidazol-2-one, 2-hydroxybenzimidazole, and 2-oxobenzimidazole . These compounds share the benzimidazole core but differ in their substituents and functional groups, which can significantly impact their chemical reactivity and biological activity .
Properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-ylamino)-2-oxoethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O4/c23-16(22-18-20-11-5-1-2-6-12(11)21-18)9-19-17(24)15-10-25-13-7-3-4-8-14(13)26-15/h1-8,15H,9-10H2,(H,19,24)(H2,20,21,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYICLMRDLUEFQR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NCC(=O)NC3=NC4=CC=CC=C4N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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